InChI=1S/C14H15NS/c1-11-6-8-12(9-7-11)10-16-14-5-3-2-4-13(14)15/h2-9H,10,15H2,1H3
. This compound can be classified under the category of sulfonyl anilines, which are derivatives of aniline containing a sulfonyl group. Sulfonyl anilines are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The specific structure of 2-[(4-Methylbenzyl)sulfanyl]aniline suggests potential applications in pharmaceuticals and agrochemicals.
The synthesis of 2-[(4-Methylbenzyl)sulfanyl]aniline can be achieved through various methods:
These methods highlight the versatility in synthesizing this compound, allowing for modifications based on available starting materials and desired functional groups.
The molecular formula for 2-[(4-Methylbenzyl)sulfanyl]aniline is with a molecular weight of approximately 163.22 g/mol. The compound features a sulfonyl group (-S-) connected to a 4-methylbenzyl moiety and an aniline structure, giving it unique properties.
This structure contributes to its reactivity and interaction with biological targets, making it suitable for various applications.
2-[(4-Methylbenzyl)sulfanyl]aniline can participate in several chemical reactions:
These reactions expand the utility of 2-[(4-Methylbenzyl)sulfanyl]aniline in synthetic organic chemistry.
The mechanism of action for compounds like 2-[(4-Methylbenzyl)sulfanyl]aniline often involves:
The physical properties of 2-[(4-Methylbenzyl)sulfanyl]aniline include:
Chemical properties include:
These properties are essential for determining handling protocols and applications in research and industry.
2-[(4-Methylbenzyl)sulfanyl]aniline has several scientific applications:
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3